molecular formula C15H20BFO2 B13631779 2-(2-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13631779
M. Wt: 262.13 g/mol
InChI Key: QKQRWIBREZGNTO-CMDGGOBGSA-N
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Description

2-[2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a fluoro-methylphenyl group attached to an ethenyl chain. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with a suitable vinylating agent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The fluoro-methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of 2-fluoro-4-methylphenylboronic acid.

    Reduction: Formation of 2-[2-(2-fluoro-4-methylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Formation of substituted fluoro-methylphenyl derivatives.

Scientific Research Applications

2-[2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the fluoro-methylphenyl group to an electrophilic partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination steps to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-methylphenylboronic acid
  • 4-fluoro-2-methylphenol
  • 2-fluoro-4-methylaniline

Uniqueness

Compared to similar compounds, 2-[2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the dioxaborolane ring and the ethenyl chain. This structure allows for versatile chemical transformations and applications in various fields, making it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C15H20BFO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[(E)-2-(2-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-11-6-7-12(13(17)10-11)8-9-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b9-8+

InChI Key

QKQRWIBREZGNTO-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)C)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)C)F

Origin of Product

United States

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